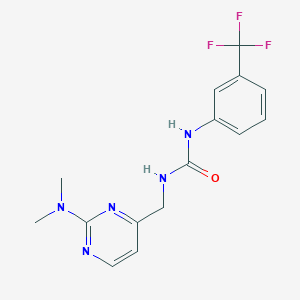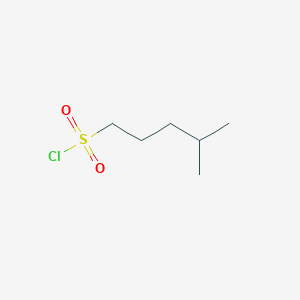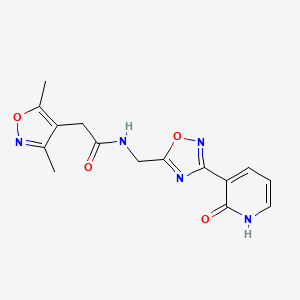![molecular formula C7H16Br2N2 B2381424 2,7-Diazaspiro[4.4]nonane dihydrobromide CAS No. 77415-55-5](/img/structure/B2381424.png)
2,7-Diazaspiro[4.4]nonane dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Diazaspiro[44]nonane dihydrobromide is a chemical compound with the molecular formula C₇H₁₆Br₂N₂ It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom
作用機序
Target of Action
Related compounds have been reported to interact with sigma receptors (srs), specifically sigma-1 (s1r) and sigma-2 (s2r) receptors . These receptors are involved in several biological and pathological conditions .
Mode of Action
Compounds with similar structures have been reported to act as ligands for sigma receptors, affecting their binding affinities . The interaction of these compounds with their targets can lead to changes in cellular signaling and function .
Biochemical Pathways
Sigma receptors, which are potential targets of this compound, are known to interact with various ion channels and g-protein-coupled receptors, influencing numerous biochemical pathways .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is a substrate for p-glycoprotein . It is also reported to be an inhibitor of CYP3A4, an enzyme involved in drug metabolism . These properties could impact the bioavailability of the compound.
Result of Action
Related compounds acting on sigma receptors have been associated with analgesic effects in both animals and humans .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-diazaspiro[4.4]nonane dihydrobromide typically involves the reaction of appropriate amines with cyclic ketones or aldehydes. One common method includes the cyclization of 1,4-diaminobutane with cyclobutanone under acidic conditions, followed by treatment with hydrobromic acid to yield the dihydrobromide salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
化学反応の分析
Types of Reactions: 2,7-Diazaspiro[4.4]nonane dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed:
Oxidation: N-oxides of the spirocyclic amine.
Reduction: Various secondary and tertiary amines.
Substitution: Azides, nitriles, and other substituted derivatives.
科学的研究の応用
2,7-Diazaspiro[4.4]nonane dihydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential as a scaffold in drug design, particularly for targeting neurological receptors.
類似化合物との比較
2,7-Diazaspiro[4.4]nonane: The parent compound without the dihydrobromide salt.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: A derivative with a tert-butyl ester group.
1,6-Diazaspiro[4.4]nonane-2,7-dione: A related compound with a dione functional group.
Uniqueness: 2,7-Diazaspiro[4.4]nonane dihydrobromide is unique due to its specific spirocyclic structure combined with the dihydrobromide salt, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous .
特性
IUPAC Name |
2,7-diazaspiro[4.4]nonane;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2BrH/c1-3-8-5-7(1)2-4-9-6-7;;/h8-9H,1-6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQDVDOYIWDCNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCNC2.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2381343.png)


![3-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2381348.png)

![(2Z)-N-acetyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2381351.png)
![N-(2,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2381354.png)

![3,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2381358.png)


![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-fluorobenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2381361.png)


